

1-Methylpsilocin as a selective 5-HT_{2C} receptor agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylpsilocin

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1-Methylpsilocin: A Selective 5-HT_{2C} Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **1-methylpsilocin**, a tryptamine derivative that has garnered significant interest for its selective agonist activity at the serotonin 5-HT_{2C} receptor. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the pharmacological profile, signaling pathways, and experimental methodologies associated with this compound.

Core Data Presentation

The following tables summarize the quantitative data available for **1-methylpsilocin**, providing a clear comparison of its binding affinity and functional potency at various serotonin receptor subtypes.

Table 1: Receptor Binding Affinity of **1-Methylpsilocin**

| Receptor | Binding Assay Type | Parameter | Value (nM) | Reference |
|----------|-------------------------|-----------|------------|---------------------|
| h5-HT2C | Radioligand Competition | IC50 | 12 | [1] |
| h5-HT2A | Radioligand Competition | IC50 | 633 | [1] |
| h5-HT2B | Radioligand Competition | Ki | 38 | [1] |

Table 2: Functional Activity of **1-Methylpsilocin**

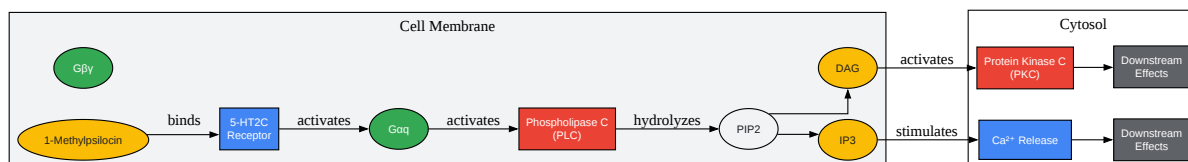
| Receptor | Functional Assay Type | Parameter | Value | Reference |
|----------|-----------------------|-----------|-----------------------------|-------------------------------------|
| h5-HT2C | Calcium Mobilization | EC50 | 28 nM | [Sard et al., 2005] |
| h5-HT2C | Calcium Mobilization | Emax | 85% (relative to serotonin) | [Sard et al., 2005] |

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist such as **1-methylpsilocin** initiates a cascade of intracellular signaling events. The 5-HT2C receptor is known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and G12/13, as well as engaging β -arrestin pathways. These distinct signaling cascades lead to a diverse range of cellular responses.

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2C receptor is through the Gq/11 family of G proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca^{2+}).

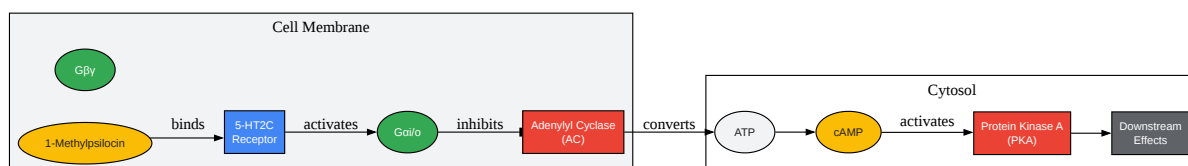


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Caption: Gq/11 signaling pathway activated by **1-methylpsilocin**.

Gi/o Signaling Pathway

The 5-HT_{2C} receptor can also couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.

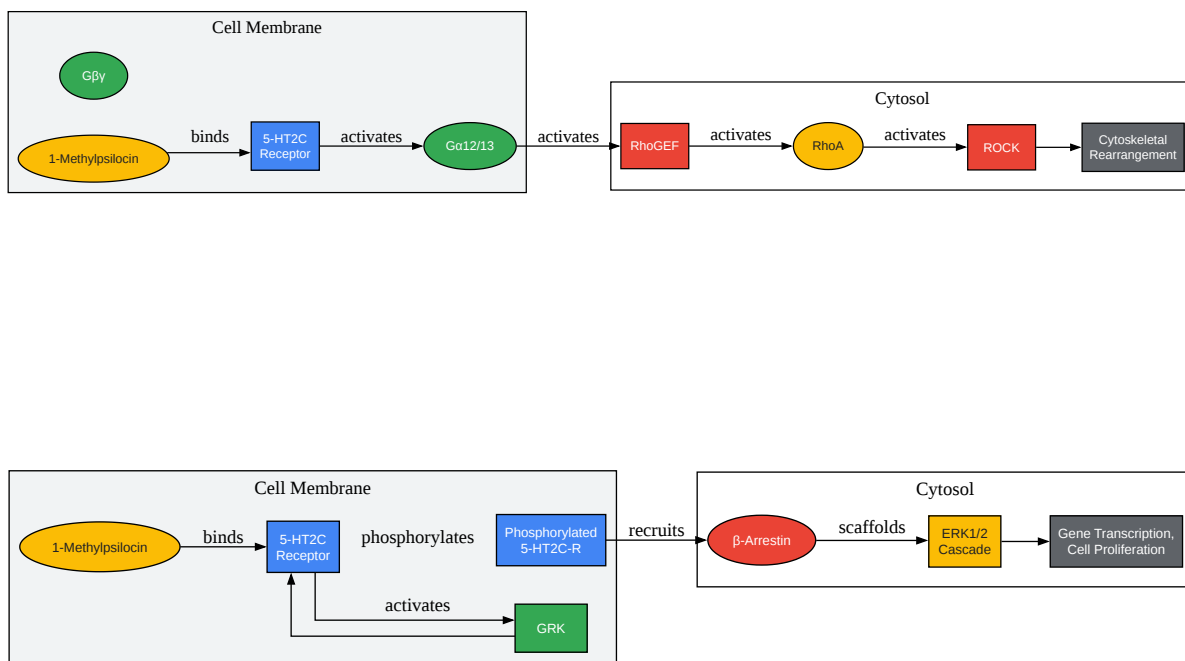


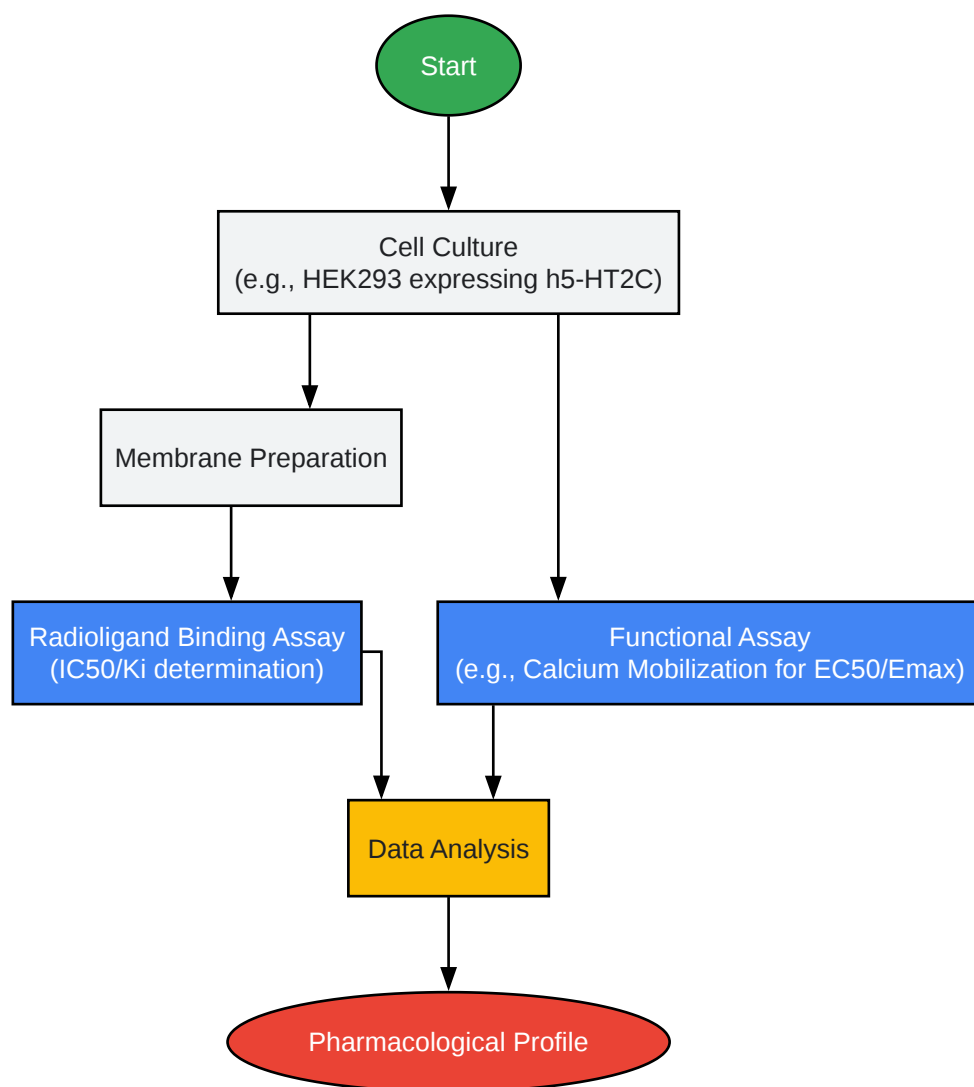
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Caption: Gi/o signaling pathway modulated by **1-methylpsilocin**.

G12/13 Signaling Pathway

Coupling of the 5-HT_{2C} receptor to G12/13 proteins activates the RhoA signaling pathway through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA influences a variety of cellular processes, including cytoskeletal dynamics and gene transcription.





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References

- 1. GPCR signaling via β -arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methylpsilocin as a selective 5-HT2C receptor agonist]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b576457#1-methylpsilocin-as-a-selective-5-ht2c-receptor-agonist>]

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